Bulaquine - 79781-00-3

Bulaquine

Catalog Number: EVT-261929
CAS Number: 79781-00-3
Molecular Formula: C21H27N3O3
Molecular Weight: 369.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bulaquine, also known as CDRI 80/53 or Elubaquine, is a synthetic antimalarial compound belonging to the 8-aminoquinoline class. [, , , ] It is a structural analog of Primaquine, another drug in the same class. [, , ] Bulaquine has demonstrated promising activity against various stages of the malaria parasite life cycle, particularly the dormant liver stage (hypnozoites) responsible for relapses in Plasmodium vivax and Plasmodium ovale infections. [, , ] Additionally, it exhibits gametocytocidal activity against Plasmodium falciparum, thereby hindering malaria transmission. [, , , , ]

Molecular Structure Analysis

Bulaquine differs from Primaquine by the presence of a 2,4-dihydrofuran group in its side chain attached to the quinoline nucleus at the 8th position. [] This structural modification is thought to contribute to its improved safety profile compared to Primaquine. [, ]

Mechanism of Action

Although the precise mechanism of action of Bulaquine is not fully elucidated, it is believed to function similarly to other 8-aminoquinolines. [] This likely involves the formation of reactive oxygen species that damage parasite mitochondria and other cellular components, ultimately leading to parasite death. [] Additionally, Bulaquine undergoes extensive metabolism to Primaquine, which contributes to its anti-relapse activity. []

Applications
  • Treatment of Plasmodium vivax malaria: Clinical trials have demonstrated Bulaquine's efficacy in preventing relapses of Plasmodium vivax malaria, comparable to the standard treatment with Primaquine. [, , ]
  • Gametocytocidal agent against Plasmodium falciparum: Studies show that Bulaquine effectively clears gametocytes in patients infected with Plasmodium falciparum, potentially contributing to malaria control efforts by reducing transmission rates. [, , , ]
  • Potential use in combination therapy: Research suggests that combining Bulaquine with other antimalarial drugs, like Chloroquine (forming Aablaquine), might offer synergistic effects and improved treatment outcomes. []
Future Directions
  • Optimizing dosing regimens: Further investigation is needed to determine the optimal dosing strategies for both its anti-relapse and transmission-blocking activities. []
  • Developing novel formulations: Exploring alternative formulations, such as slow-release preparations, may help overcome its instability in acidic environments and enhance its bioavailability. []
  • Evaluating safety and efficacy in diverse populations: Conducting larger-scale clinical trials in various populations, including pregnant women and children, is crucial to establish its safety and efficacy profile comprehensively. [, ]
  • Understanding its mechanism of action: Investigating the precise molecular mechanisms underlying its antimalarial activity will aid in developing more potent and targeted therapies. []

Primaquine

Compound Description: Primaquine is an 8-aminoquinoline antimalarial drug used to prevent relapses of Plasmodium vivax and Plasmodium ovale malaria and to prevent malaria infection in individuals traveling to areas where malaria is common. [, , , , , , , , , , , , , , ] It acts on the parasite's liver stage, killing dormant forms (hypnozoites) that can cause relapses. [, , , , , , , , , , , ] It also has gametocytocidal activity against Plasmodium falciparum, making it useful in reducing malaria transmission. [, , , , , , , , , , ]

Tafenoquine

Compound Description: Tafenoquine (WR 238605) is a long-acting 8-aminoquinoline antimalarial drug. [, ] It possesses a broader spectrum of activity than primaquine, targeting both liver and blood stages of malaria parasites. [, ] Tafenoquine is effective in preventing relapses of P. vivax and P. ovale malaria and offers causal prophylaxis against various Plasmodium species. [, ] It also exhibits gametocytocidal activity against P. falciparum. [, ]

Relevance: Like Bulaquine, Tafenoquine belongs to the 8-aminoquinoline class of antimalarials and demonstrates efficacy against both liver and blood stages of the parasite. [, ] Both are considered potential replacements for primaquine due to their improved safety and efficacy profiles. [, ]

α/β-Arteether

Compound Description: α/β-Arteether is a fast-acting blood schizonticidal antimalarial drug developed at the CSIR-Central Drug Research Institute (CDRI). [] It exhibits potent activity against multidrug-resistant strains of P. falciparum and can effectively control severe and complicated malaria cases. [] It also shows promising gametocytocidal activity against P. cynomolgi B, a parasite used in primate models of malaria. []

Relevance: While structurally distinct from Bulaquine, both compounds have been developed at CDRI and contribute to the fight against malaria. [] Bulaquine targets the liver stage and transmission stages of the parasite, while α/β-Arteether primarily acts on the blood stage. []

Dihydroartemisinin

Compound Description: Dihydroartemisinin is a semi-synthetic derivative of artemisinin, a potent antimalarial compound isolated from the plant Artemisia annua. [] It acts as a fast-acting blood schizonticide and is effective against multidrug-resistant strains of P. falciparum. [] Dihydroartemisinin is often formulated with a partner drug, like piperaquine, as part of artemisinin-based combination therapies (ACTs). []

Relevance: Similar to the relationship between Bulaquine and α/β-Arteether, both Dihydroartemisinin and Bulaquine are tools in malaria control but target different stages of the parasite lifecycle. [] Dihydroartemisinin primarily acts on the blood stage, while Bulaquine targets the liver and transmission stages. []

Aablaquine

Compound Description: Aablaquine is a fixed-dose combination antimalarial drug comprising Bulaquine and chloroquine. [, ] It has demonstrated promising in vitro activity against Plasmodium berghei, inhibiting both parasite invasion and intracellular growth. []

Relevance: This combination drug directly incorporates Bulaquine with chloroquine, showcasing the potential of combining drugs with different mechanisms of action to enhance antimalarial efficacy. [, ]

Properties

CAS Number

79781-00-3

Product Name

Bulaquine

IUPAC Name

(3Z)-3-[1-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C21H27N3O3/c1-14(6-4-9-22-15(2)18-8-11-27-21(18)25)24-19-13-17(26-3)12-16-7-5-10-23-20(16)19/h5,7,10,12-14,22,24H,4,6,8-9,11H2,1-3H3/b18-15-

InChI Key

ADCOUXIGWFEYJP-SDXDJHTJSA-N

SMILES

CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3

Solubility

Soluble in DMSO

Synonyms

ulaquine
CDRI 80-53
N'-(3-acetyl-4,5-dihydro-2-furanyl)-N(4)-(6-methoxy-8-quinolyl)-1,4-pentanediamine

Canonical SMILES

CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3

Isomeric SMILES

CC(CCCN/C(=C\1/CCOC1=O)/C)NC2=C3C(=CC(=C2)OC)C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.